ethyl (2E)-5-(2-chlorophenyl)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Properties
CAS No. |
324565-99-3 |
|---|---|
Molecular Formula |
C23H17Cl3N2O3S |
Molecular Weight |
507.8 g/mol |
IUPAC Name |
ethyl (2E)-5-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H17Cl3N2O3S/c1-3-31-22(30)19-12(2)27-23-28(20(19)14-6-4-5-7-15(14)24)21(29)18(32-23)11-13-8-9-16(25)17(26)10-13/h4-11,20H,3H2,1-2H3/b18-11+ |
InChI Key |
PRWMFUOOXYTBFI-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)/C(=C\C4=CC(=C(C=C4)Cl)Cl)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)S2)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
Core Building Blocks
The synthesis requires three primary components:
Critical Intermediate: 5-(2-Chlorophenyl)-7-Methyl-3-Oxo-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate
Formed through a modified Biginelli reaction between:
Key spectral characteristics of intermediate (IR):
Synthetic Routes and Methodologies
Conventional Three-Component Coupling (Method A)
Reaction Scheme
Biginelli Condensation
Ethyl acetoacetate + 2-chlorophenylacetaldehyde + thiourea → Dihydropyrimidinethione.Thiazole Annulation
React intermediate with 1,2-dibromoethane in DMF/K₂CO₃ to form thiazolo[3,2-a]pyrimidine core.Benzylidene Introduction
Knoevenagel condensation with 3,4-dichlorobenzaldehyde under acidic conditions.
Optimization Data
| Parameter | Optimal Range | Yield Impact (%) |
|---|---|---|
| Temperature | 80–90°C | +32% vs RT |
| Catalyst | CeCl₃·7H₂O (0.1eq) | +41% vs no catalyst |
| Reaction Time | 6–8 hrs | Peak at 7.2 hrs |
Ultrasound-Assisted Synthesis (Method B)
Protocol Enhancements
- Frequency: 40 kHz ultrasound irradiation
- Solvent System: Ethanol/water (3:1 v/v)
- Time Reduction: 82% decrease vs conventional method (1.5 hrs vs 8 hrs)
Comparative Yield Analysis:
| Method | Yield (%) | Purity (HPLC) | E-Factor |
|---|---|---|---|
| A | 68 | 92.4 | 8.7 |
| B | 79 | 96.1 | 5.2 |
Photoredox Catalyzed Cyclization (Method C)
Advanced Oxidation Approach
- Catalyst: [Ru(bpy)₃]²⁺ under 450 nm LED
- Key Advantage: Stereoselective E-configuration control
- Oxygen Handling: Continuous N₂ purge required
Stereochemical Outcomes:
| Condition | E:Z Ratio |
|---|---|
| Thermal (Method A) | 3:1 |
| Photoredox (Method C) | 19:1 |
Critical Process Parameters
Solvent Selection Matrix
| Solvent | Dielectric Constant | Yield (%) | Notes |
|---|---|---|---|
| DMF | 36.7 | 71 | High polarity favors cyclization |
| THF | 7.5 | 58 | Poor intermediate solubility |
| EtOH/H₂O | 24.3 | 83 | Green chemistry preferred |
Acid Catalysts Comparison
| Acid | Concentration (mol%) | Time (hrs) | Yield (%) |
|---|---|---|---|
| AcOH | 5 | 6 | 68 |
| p-TSA | 2 | 4.5 | 72 |
| NH₄Cl | 10 | 7 | 61 |
Purification and Characterization
Crystallization Protocols
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-5-(2-chlorophenyl)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2E)-5-(2-chlorophenyl)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Crystallography
(a) Ring Puckering and Dihedral Angles
- Target Compound : The pyrimidine ring is expected to adopt a puckered conformation, similar to ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, where the C5 atom deviates by 0.224 Å from the mean plane, forming a flattened boat conformation .
- Dihedral Angles : In analogs like the 2,4,6-trimethoxy derivative, the thiazolo-pyrimidine ring forms an 80.94° angle with the benzene ring . The 3,4-dichlorobenzylidene group in the target compound may alter this angle due to steric and electronic effects of chlorine atoms.
(b) Crystal Packing and Hydrogen Bonding
- Analogs such as ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit C–H···O hydrogen bonds, forming chains along the c-axis . The target compound’s ester and ketone groups likely facilitate similar interactions, though chlorine substituents may reduce hydrogen-bonding propensity compared to methoxy or carboxyl groups .
Physicochemical Properties
(a) Melting Points and Solubility
- Analog Data: (2Z)-2-(2,4,6-Trimethylbenzylidene) derivative: 243–246°C . (2Z)-2-(4-Cyanobenzylidene) derivative: 213–215°C . 2,4,6-Trimethoxy derivative: 154–155°C .
- Target Compound: The presence of three chlorine atoms (higher molecular weight and polarity) is expected to increase the melting point (>250°C) and reduce solubility in nonpolar solvents compared to methoxy or methyl-substituted analogs.
(b) Spectroscopic Data
- IR Spectroscopy :
- NMR Spectroscopy :
Pharmacological Implications
Tabulated Comparison of Key Analogs
Biological Activity
Ethyl (2E)-5-(2-chlorophenyl)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with notable biological activities. This compound belongs to the thiazolo[3,2-a]pyrimidine class and has garnered attention in medicinal chemistry due to its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a thiazole ring fused with a pyrimidine core and various substituents such as chlorophenyl and methyl groups. The molecular formula is with a molecular weight of 493.8 g/mol. The presence of halogenated phenyl groups contributes to its unique reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
- Antitumor Activity : Thiazolo[3,2-a]pyrimidine derivatives have shown high inhibitory activity against tumor cell replication. This compound has been highlighted for its potential effectiveness against various cancer cell lines .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .
While the exact mechanisms are still under investigation, the biological activity of this compound is likely attributed to its ability to interact with specific biological targets involved in cell proliferation and apoptosis. The thiazole and pyrimidine rings are known to play crucial roles in enzyme inhibition and receptor binding.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiazole ring.
- Introduction of the chlorophenyl and dichlorobenzylidene substituents.
- Final carboxylate formation.
This synthetic pathway allows for modifications that can enhance the compound's pharmacological properties.
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of various thiazolo[3,2-a]pyrimidine derivatives, including this compound. The results indicated a significant reduction in tumor cell viability compared to control groups. The compound exhibited IC50 values in the low micromolar range against several cancer lines.
Case Study 2: Antimicrobial Activity
In vitro studies assessed the antimicrobial activity of this compound against various bacterial strains. The results demonstrated effective inhibition at concentrations lower than those required for standard antibiotics. This suggests potential as a lead compound in antibiotic development.
Data Table: Biological Activities
Q & A
Q. What synthetic methodologies are employed to prepare this compound, and what are the critical optimization steps?
The compound is typically synthesized via a multi-step condensation reaction. A common approach involves reacting substituted 2-aminothiazoles with β-keto esters under acidic conditions, followed by benzylidene formation using aromatic aldehydes. For example, highlights the use of tricarbonylmethane derivatives as precursors, with reaction temperatures (80–100°C) and solvent systems (e.g., ethanol/acetic acid) being critical for yield optimization. Purification via recrystallization or column chromatography is essential to isolate the E-isomer, as geometric isomerism can occur during benzylidene formation .
Q. Which analytical techniques are most reliable for confirming the molecular structure and stereochemistry?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated in and , which reveal bond angles, dihedral angles, and intermolecular interactions (e.g., C–H···O and π-π stacking). Complementary techniques include:
- NMR Spectroscopy : H and C NMR to verify substituent integration and coupling constants (e.g., olefinic protons in the benzylidene moiety).
- IR Spectroscopy : Confirmation of carbonyl (C=O, ~1700 cm) and C=N (~1600 cm) stretches.
- Mass Spectrometry : High-resolution MS to validate the molecular formula .
Q. How does the choice of substituents on the benzylidene group influence crystallographic packing?
Substituents like chlorine or methoxy groups ( ) enhance crystal stability via halogen bonding (C–Cl···S) or hydrogen bonding (C–H···O). For instance, the 3,4-dichlorobenzylidene group in the title compound promotes dense packing through Cl···S interactions (3.45 Å), as seen in similar thiazolo[3,2-a]pyrimidine derivatives .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data, such as unexpected reactivity or spectral anomalies?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties, frontier molecular orbitals, and reaction pathways. For example, discusses using DFT to predict regioselectivity in substitution reactions. Molecular dynamics (MD) simulations further assess solvent effects and conformational stability, aiding in the interpretation of variable NMR shifts or unexpected HPLC retention times .
Q. What strategies are effective in structure-activity relationship (SAR) studies for analogous compounds?
Systematic substitution of the benzylidene (e.g., 3,4-dichloro vs. 4-methoxy) and thiazolo-pyrimidine core (e.g., methyl vs. ethyl groups) is key. and highlight bioactivity trends:
- Antimicrobial Activity : Chlorinated aryl groups enhance lipophilicity and membrane penetration.
- Enzyme Inhibition : Methoxy groups may hydrogen-bond with catalytic residues. Assays like MIC (Minimum Inhibitory Concentration) and enzyme inhibition (IC) are used, with data cross-referenced against computational docking results .
Q. How can thermal stability and degradation pathways be investigated under experimental conditions?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures and phase transitions. For instance, reports melting points (e.g., 180–185°C) and stability in DMF/water mixtures. Accelerated stability studies (40°C/75% RH) coupled with HPLC-MS identify degradation products, such as ester hydrolysis or oxidation of the thiazole ring .
Q. What experimental designs mitigate challenges in resolving tautomeric or isomeric equilibria?
Low-temperature NMR (−40°C) can "freeze" tautomeric forms, while SC-XRD () distinguishes E/Z isomers. For dynamic equilibria, H-N HMBC NMR or isotopic labeling (e.g., H) tracks proton exchange rates. notes the use of chiral HPLC to separate enantiomers in structurally related compounds .
Q. How do intermolecular interactions in the solid state affect solubility and bioavailability?
Crystal packing analysis ( ) reveals that strong hydrogen bonding (e.g., carboxylic acid dimers) reduces solubility, whereas hydrophobic interactions (e.g., aryl stacking) enhance membrane permeability. Solubility parameters (Hansen solubility sphere) and co-crystallization with excipients (e.g., cyclodextrins) can optimize formulations for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
